N-(2-chlorobenzyl)-N'-phenylurea

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Mycobacterium tuberculosis

Sourcing a well-characterized, moderate-affinity InhA probe for tuberculosis drug discovery often means choosing between unavailable custom syntheses or unvalidated analogs. N-(2-Chlorobenzyl)-N'-phenylurea (CAS 354774-02-0) is a structurally defined, ortho-chlorobenzyl phenylurea that provides exactly 14% inhibition of Mycobacterium tuberculosis InhA at 0.05 mM-a reproducible baseline for fragment-based optimization. Its ortho-chloro substitution breaks molecular planarity vs. para-isomers, offering distinct conformational and solubility advantages for PI3K and CKO profiling studies. Key supply assurances: • 98% HPLC purity, with full COA and NMR confirmation. • Available in 100 mg to 5 g scales; larger quantities via custom synthesis. • Non-hazardous; ships ambient with long-term storage at 2-8°C.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Cat. No. B15001387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-N'-phenylurea
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C14H13ClN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18)
InChIKeyBPGUJBLKUDKLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-N'-phenylurea: Specifications & Identity


N-(2-Chlorobenzyl)-N'-phenylurea (CAS 354774-02-0) is an unsymmetrical N,N'-disubstituted phenylurea with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol. [1] It belongs to the broader class of N-benzyl-N'-phenylurea derivatives, a scaffold extensively studied for cytokinin oxidase/dehydrogenase (CKO) inhibition, antimycobacterial activity, and kinase modulation. [2] The defining structural feature—an ortho-chlorine atom on the benzyl ring—differentiates it from its para-chloro isomer and from the non-halogenated parent N-benzyl-N'-phenylurea, with implications for molecular conformation, target binding, and physicochemical properties. [3]

N-(2-Chlorobenzyl)-N'-phenylurea: Substitution Limitations


The ortho-chlorobenzyl substitution pattern in this compound introduces steric and electronic effects that are absent in para-substituted or non-halogenated analogs. In the context of enoyl-ACP reductase (InhA) inhibition, the urea derivative exhibits only 14% inhibition at 0.05 mM, whereas its direct thiourea congener achieves 31%, demonstrating that even single-atom (O→S) replacement within the same substitution pattern produces a >2-fold difference in target engagement. [1] Furthermore, the ortho-chloro substitution breaks molecular planarity relative to para-substituted isomers—a property that has been exploited in phenylurea-based PI3K inhibitor design to improve solubility and pharmacokinetic profile. [2] Generic substitution with N-(4-chlorobenzyl)-N'-phenylurea or N-benzyl-N'-phenylurea would thus alter steric bulk at the binding interface, electronic distribution on the aromatic ring, and overall lipophilicity, potentially abolishing or unpredictably modifying activity in structure-dependent assays.

N-(2-Chlorobenzyl)-N'-phenylurea: Differentiation Evidence


InhA Inhibition: Urea vs. Thiourea

In a direct head-to-head comparison within the same study, 1-(2-chlorobenzyl)-3-phenylurea inhibited Mycobacterium tuberculosis enoyl-ACP reductase (InhA, EC 1.3.1.9) by 14% at 0.05 mM, while its thiourea analog 1-(2-chlorobenzyl)-3-phenylthiourea achieved 31% inhibition at the identical concentration. [1] This 2.2-fold difference is attributable solely to the urea-to-thiourea oxygen-to-sulfur replacement, with both compounds sharing the identical 2-chlorobenzyl and phenyl substitution pattern. Other thioureas in the same series showed inhibition ranging from 8% to 78%, providing internal calibration of the assay's dynamic range. [1]

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Mycobacterium tuberculosis

Ortho vs. Para Substitution Effects

The ortho-chlorobenzyl substitution pattern on the target compound contrasts with the para-chlorobenzyl configuration found in the commercial fungicide pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea), which is specifically active against Rhizoctonia solani. [1] Ortho-substitution introduces steric hindrance that disrupts molecular planarity, a design principle exploited in phenylurea-based PI3K inhibitors to improve solubility and PK profile. [2] In benzylurea antimycobacterial SAR, the 2-chlorobenzyl-substituted compound (logP 0.14) exhibited >100 μg/mL MIC against M. tuberculosis, M. kansasii, and M. avium, whereas the 4-chlorophenyl analog (logP 2.18) showed MIC values of 25 and >100 μg/mL, confirming that chlorine position—not merely its presence—dictates biological outcome. [3]

Structure-activity relationship Positional isomer effect Agrochemical fungicide design

Chemical Stability: Urea vs. Thiourea

Thiourea-containing compounds are documented to carry liabilities including peroxidase-mediated metabolic activation to reactive sulfenic and sulfinic acid intermediates, potential thyroid toxicity, and generally lower chemical stability compared to their urea counterparts. [1] While the urea derivative shows 2.2-fold lower InhA inhibition than the thiourea analog (14% vs. 31%), it benefits from the higher chemical and metabolic stability intrinsic to the urea pharmacophore. [2] This trade-off between acute target potency and long-term chemical robustness is a well-recognized consideration in lead optimization, particularly for applications requiring extended incubation times, thermal stress, or oxidative conditions.

Chemical stability Metabolic stability Thiourea toxicity potential

Regioselective Ortho-Halogenation Route

A published methodology enables regioselective direct halogenation of unsymmetrical N-benzyl-N'-phenylureas using trihaloisocyanuric acids in acetonitrile at room temperature. [1] This protocol is effective for constructing N-phenylureas with different substitution patterns, providing a synthetic route to the ortho-chlorobenzyl derivative without requiring pre-functionalized benzylamine starting materials. The use of trifluoroacetic acid/acetonitrile mixtures further extends the scope to less reactive N-benzylurea substrates. [1] This synthetic accessibility advantage is notable compared to para-substituted analogs that may require alternative protection/deprotection strategies or less atom-economical routes.

Synthetic chemistry Regioselective halogenation Unsymmetrical phenylurea

N-(2-Chlorobenzyl)-N'-phenylurea: Optimal Applications


InhA Probe for Antitubercular Studies

For tuberculosis drug discovery programs seeking a moderate-affinity InhA probe, this urea derivative provides 14% inhibition at 0.05 mM, offering a defined baseline for structure-based optimization. [1] Its reduced potency relative to the thiourea analog (31%) makes it suitable as a control compound for assessing the contribution of the urea oxygen to binding affinity, or as a starting scaffold for fragment-based lead generation where initial weak binding is deliberately sought.

CKO Inhibitor SAR Studies

The N-benzyl-N'-phenylurea scaffold is a validated pharmacophore for cytokinin oxidase/dehydrogenase (CKO) inhibition, with crystal structures available for closely related inhibitors such as CPPU and CPBU bound to ZmCKO1. [2] This compound, bearing the ortho-chlorobenzyl group, serves as a tool to probe the steric and electronic requirements of the CKO active site, complementing studies with para-substituted and heteroaryl-substituted phenylurea cytokinin analogs.

Ortho-Phenylurea Property Benchmarking

With a computed logP of approximately 2.6–3.0 (XLogP3), molecular weight of 260.72, and topological polar surface area of ~41 Ų, this compound occupies a favorable drug-like property space. [3] Its ortho-chloro substitution provides a reference point for comparing solubility, permeability, and metabolic stability against para-substituted and non-halogenated congeners in systematic property profiling studies.

Synthetic Methodology for Unsymmetrical Ureas

The compound can be prepared via regioselective direct halogenation of N-benzyl-N'-phenylurea using trihaloisocyanuric acids, a methodology that has been demonstrated to be effective for constructing different substitution patterns on N-phenylureas. [4] This makes it a relevant target compound for developing and benchmarking new halogenation or C–H functionalization methodologies on urea substrates.

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